molecular formula C23H18FN5O3 B2354475 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922138-19-0

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2354475
CAS No.: 922138-19-0
M. Wt: 431.427
InChI Key: GPRIXALOULBCOA-UHFFFAOYSA-N
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Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18FN5O3 and its molecular weight is 431.427. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including similar structures to the mentioned chemical, showed promise in cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, indicating potential therapeutic applications (Rahmouni et al., 2016).
  • Solid-Phase Synthetic Method :

    • A novel solid-phase synthetic method was developed for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on a biologically active pyrazolopyrimidine scaffold. This method is significant for the efficient production of compound libraries for research purposes (Heo & Jeon, 2017).
  • Synthesis of Fluorocontaining Derivatives :

    • Research on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been conducted, showcasing the versatility of these compounds in generating a variety of structurally diverse molecules (Eleev et al., 2015).
  • Design and Synthesis of GyrB Inhibitors :

    • Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. This research highlights the potential use of pyrazolopyrimidines in combating tuberculosis (Jeankumar et al., 2013).
  • Synthesis and Cytotoxic Activity of Analogues :

    • The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were explored. These compounds showed significant cytotoxicity against various human cancer cell lines, underlining their potential as anticancer agents (Hassan et al., 2015).
  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives :

    • The synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives were investigated. Several of these compounds revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c24-17-7-5-15(6-8-17)13-28-14-26-21-18(23(28)31)12-27-29(21)10-9-25-22(30)20-11-16-3-1-2-4-19(16)32-20/h1-8,11-12,14H,9-10,13H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRIXALOULBCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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